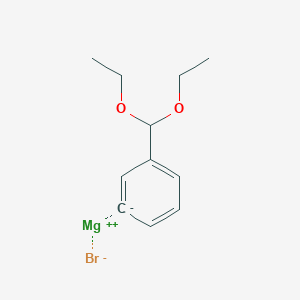![molecular formula C20H48Cl2N2P2Ru B6336333 Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% CAS No. 1092372-91-2](/img/structure/B6336333.png)
Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97% (DCPER) is a coordination complex of ruthenium with a bis(phosphino)ethylamine ligand. It is a highly stable, water-soluble, and air-stable compound. It is an important reagent in many areas of chemistry, including organic synthesis, catalysis, and analytical chemistry. DCPER has been widely used in a variety of scientific research applications, including the study of enzyme catalysis, bio-organic synthesis, and drug discovery.
Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
Ruthenium complexes, including derivatives similar to Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), have been extensively studied for their catalytic properties and reaction mechanisms. One notable application involves the catalysis of hydrogen transfer reactions, where these complexes facilitate the transfer of hydrogen between molecules. This property is utilized in various chemical reactions, including the reduction of nitro compounds to amines and the hydrogenation of olefins, showcasing the versatility of ruthenium complexes in synthetic chemistry (Schumann & Opitz, 1980), (Januszkiewicz & Alpar, 1983).
Electrochemical Applications
Ruthenium(II) complexes have shown promise in electrochemical applications, such as the electrochemical detection of pharmaceuticals. Their ability to undergo redox reactions with a stable divalent ruthenium center (Ru 2+) makes them suitable for use in sensors and analytical devices. This has been demonstrated in studies where ruthenium(II) complexes were used for the detection of tadalafil, highlighting the potential for these complexes in developing new electrochemical detection methods (Abu-Nameh, 2020).
Organic Synthesis
The catalytic properties of ruthenium complexes extend to organic synthesis, where they have been utilized in the reductive amination of bio-based compounds. This process involves the conversion of aldehydes or ketones into amines, a fundamental transformation in organic chemistry. Such catalysis is essential for synthesizing a wide range of organic compounds, including pharmaceuticals and fine chemicals, with good yields and broad substrate scope, demonstrating the efficiency of ruthenium complexes in catalyzing these transformations (Xu et al., 2014).
Anticancer Research
In the field of medicinal chemistry, certain ruthenium(II) complexes have been investigated for their anticancer properties. Research has focused on developing water-soluble ligands to enhance the bioavailability and therapeutic potential of these complexes. Preliminary evaluations have revealed significant cytotoxicities against human tumor cell lines, indicating the potential of ruthenium(II) complexes as anticancer agents. This research paves the way for novel anticancer therapies, emphasizing the importance of ruthenium complexes in medicinal chemistry (Hotze et al., 2004).
Mécanisme D'action
Target of Action
Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions. The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) works by lowering the activation energy of the reaction and accelerating the rate of the reaction . It interacts with the reactants, forming intermediate complexes that can easily transform into the products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions.
Biochemical Pathways
The specific biochemical pathways affected by Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) depend on the nature of the reaction it catalyzes. For instance, it can be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . Each of these reactions represents a different biochemical pathway, with unique downstream effects.
Result of Action
The result of the action of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables the transformation of reactants into products by forming and breaking bonds. On a cellular level, if used in biological systems, it could potentially influence cellular processes by altering the concentrations of certain molecules.
Propriétés
IUPAC Name |
2-ditert-butylphosphanylethanamine;dichlororuthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H24NP.2ClH.Ru/c2*1-9(2,3)12(8-7-11)10(4,5)6;;;/h2*7-8,11H2,1-6H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALRLYVUZSWKT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCN)C(C)(C)C.CC(C)(C)P(CCN)C(C)(C)C.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48Cl2N2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)
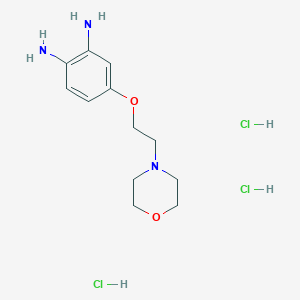
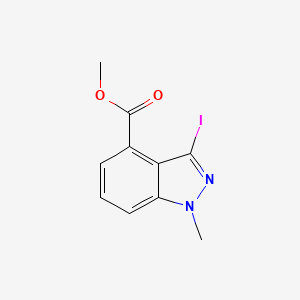
![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)
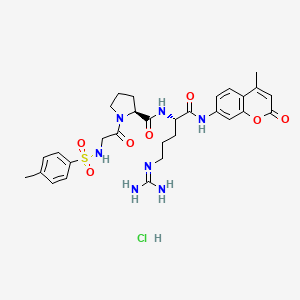
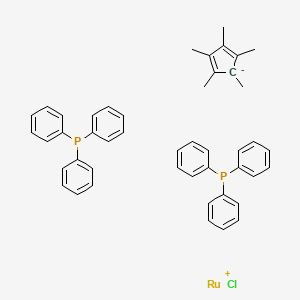
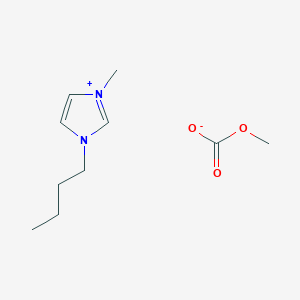
![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)
